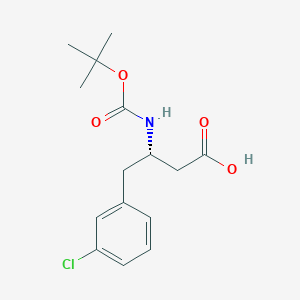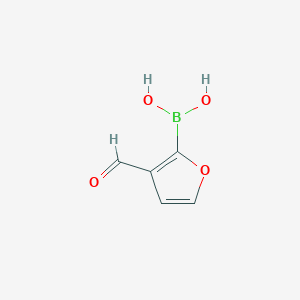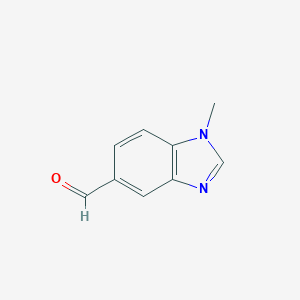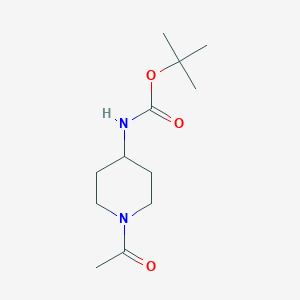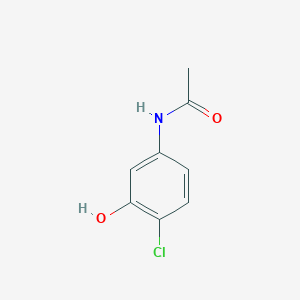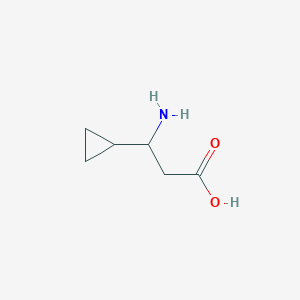
3-Amino-3-cyclopropylpropanoic acid
Overview
Description
3-Amino-3-cyclopropylpropanoic acid, also known as 3-cyclopropyl-beta-alanine, is an amino acid derivative . It has a molecular weight of 129.16 and is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of 3-Amino-3-cyclopropylpropanoic acid is C6H11NO2 . The InChI code is 1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) .Physical And Chemical Properties Analysis
3-Amino-3-cyclopropylpropanoic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 129.16 .Scientific Research Applications
Results
The introduction of 3-Amino-3-cyclopropylpropanoic acid into drug molecules has led to increased water solubility and improved pharmacokinetic profiles. For instance, derivatives with this compound have shown enhanced antitumor activities .
Biochemistry
Results
Material Science
Results
Food Technology
Results
Environmental Science
Results
Agricultural Science
Methods
Results: The structural modification has led to natural products with better solubility, reduced adverse effects, and a broader range of pharmacological activities, including antitumor, anti-HIV, and anti-fatigue effects .
Methods
Results: The therapeutic uses of amino acids have been linked to the treatment of diseases such as cancers, inflammations, and as antibacterial agents, with ongoing research to uncover more applications .
Pharmaceutical Synthesis
Methods
Results: The use of 3-Amino-3-cyclopropylpropanoic acid in drug synthesis has led to the development of new therapeutic agents with improved efficacy and safety profiles .
Crystal Engineering
Methods
Results: The studies have provided insights into the role of cyclopropyl synthons in supramolecular assemblies, which is valuable for the design of new pharmaceutical compounds .
Carbon Capture and Utilization
Methods
Results: The application of this amino acid in carbon capture technologies has shown potential in reducing atmospheric CO2 levels and producing higher-value chemicals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-3-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFMMMLMIDKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436203 | |
| Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-cyclopropylpropanoic acid | |
CAS RN |
331633-72-8 | |
| Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


